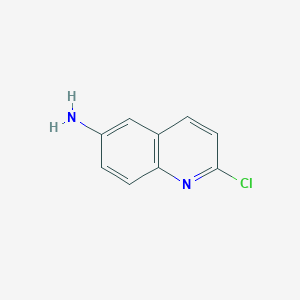

2-Chloroquinolin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHREQJNIDQTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572845 | |

| Record name | 2-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238756-47-3 | |

| Record name | 2-Chloroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-Depth Technical Guide to 2-Chloroquinolin-6-amine: A Cornerstone Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quinoline moiety stands as a "privileged scaffold"—a molecular framework that consistently appears in bioactive compounds and approved therapeutics.[1][2][3] Its rigid, bicyclic aromatic structure provides an ideal foundation for constructing molecules that can precisely interact with biological targets. Within this important class, this compound has emerged as a particularly valuable building block for researchers and drug development professionals. Its unique arrangement of a reactive chlorine atom and a versatile amino group on the quinoline core offers a rich platform for synthetic elaboration and the development of potent therapeutic agents, especially in oncology.[1][4]

This guide provides an in-depth technical overview of this compound, from its fundamental chemical and physical properties to its synthesis and critical applications in the design of next-generation kinase inhibitors.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound. The defining features are a quinoline core, a chlorine atom at the C2 position, and an amine group at the C6 position. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution, making it a key handle for synthetic diversification. The amine group at C6 provides another site for modification, crucial for tuning the molecule's interaction with specific biological targets.[1][5]

Caption: Chemical structure of this compound with numbering.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in a laboratory setting, from designing reaction conditions to ensuring appropriate storage.

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below. These values are critical for reaction planning, purification, and quality control.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-6-quinolinamine | |

| CAS Number | 238756-47-3 | [6] |

| Molecular Formula | C₉H₇ClN₂ | [6] |

| Molecular Weight | 178.62 g/mol | [6] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage | 2-8°C, inert atmosphere, keep in dark place |

Spectroscopic Data Interpretation

While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectroscopic profile can be reliably predicted based on its constituent parts: the 2-chloroquinoline core and the 6-amino substituent.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The introduction of the electron-donating amino group at the C6 position will cause an upfield shift (to a lower ppm value) for adjacent protons (H5 and H7) compared to the unsubstituted 2-chloroquinoline parent molecule.

-

¹³C NMR: The carbon spectrum for the parent 2-chloroquinoline shows characteristic peaks, with C2 being significantly affected by the attached chlorine.[7] The presence of the amino group at C6 would cause a notable upfield shift for the C6 carbon and influence the chemical shifts of neighboring carbons (C5, C7, C4a, C8a).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations characteristic of the quinoline ring. Key diagnostic peaks would include N-H stretching vibrations from the primary amine group, typically appearing as two bands in the 3200-3500 cm⁻¹ region.[8] Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C/C=N stretching vibrations within the aromatic system will appear in the 1500-1600 cm⁻¹ range. The C-Cl stretch typically appears in the 850-550 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 178. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) will be a definitive feature.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methodologies for quinoline construction. A common and logical pathway involves building the substituted quinoline ring first, followed by the introduction of the chloro and amino functionalities.

Representative Synthetic Workflow

The causality behind this multi-step synthesis is rooted in achieving the desired substitution pattern efficiently. Starting with a commercially available and correctly substituted aniline precursor is key. The nitro group is a versatile precursor to the amine, which is introduced via a well-established reduction reaction. Chlorination of the resulting quinolinone is a standard and high-yielding transformation.

Caption: A plausible synthetic workflow for a this compound analogue.

Key Reactions and Mechanistic Insights

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes this compound an excellent substrate for reactions with various nucleophiles (e.g., anilines, alcohols, thiols) to generate diverse libraries of compounds. This reaction is the cornerstone of its use in drug discovery.[4][9]

-

Reactions of the Amino Group: The amine at C6 can undergo standard reactions such as acylation, alkylation, or diazotization, providing a secondary point for diversification to explore structure-activity relationships (SAR).

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound and its derivatives is in the development of kinase inhibitors for cancer therapy.[1][2][4] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1]

Rationale as a Kinase Inhibitor Scaffold

The quinoline core serves as an effective mimic of the adenine region of adenosine triphosphate (ATP), the natural substrate for kinases.[1] This allows quinoline-based molecules to competitively bind to the ATP-binding pocket of a target kinase, blocking its activity and disrupting downstream signaling pathways that promote tumor growth.

-

The Role of the 2-Chloro Position: This position is often used to introduce larger, substituted aniline moieties via an SNAr reaction.[4] This appended group projects into a specific region of the kinase active site, and by varying its structure, chemists can achieve high levels of both potency and selectivity for the target kinase (e.g., EGFR, VEGFR) over other kinases in the human kinome.[4]

-

The Role of the 6-Amino Position: The amino group can serve as a hydrogen bond donor or a point of attachment for solubilizing groups, which can improve the pharmacokinetic profile of the drug candidate.

Caption: Pharmacophore model for a 2,6-disubstituted quinoline kinase inhibitor.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

Hazard Identification

Based on available data, the compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Protocol

A self-validating safety protocol ensures that risks are systematically minimized.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10][11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]

-

Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.

-

-

Safe Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

-

Storage: Store the container tightly closed in a cool, dry, and dark place under an inert atmosphere as recommended.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, combined with the proven biological relevance of the quinoline scaffold, makes it an indispensable starting point for the synthesis of targeted therapeutics. The ability to selectively modify both the C2 and C6 positions provides a robust platform for generating compound libraries with diverse pharmacological profiles, particularly in the highly competitive field of kinase inhibitor development. As researchers continue to explore new therapeutic targets, the versatility of this compound ensures its continued importance in the pipeline of drug discovery.

References

- This compound | 238756-47-3. Sigma-Aldrich.

- (2-Chloroquinolin-6-yl)

- This compound Product Description. ChemicalBook.

- 2-AMINO-6-CHLOROQUINOLIN-4-OL Safety D

- 2-Chloroquinoline | C9H6ClN | CID 11928. PubChem, NIH.

- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. Benchchem.

- 2-Chloroquinoline 99 | 612-62-4. Sigma-Aldrich.

- Spectroscopic Profile of 2-Chloroquinoline-6-sulfonamide: A Technical Guide. Benchchem.

- Synthesis and In-vitro Antimicrobial Activity of Secondary and Tertiary Amines Containing 2-Chloro-6-methylquinoline Moiety.

- Infrared Spectroscopy. CDN.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.

- Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 7-Chloro-6-nitroquinoline. Benchchem.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 238756-47-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. mdpi.com [mdpi.com]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Chloroquinolin-6-amine

This guide provides a comprehensive technical overview of the synthesis and discovery of 2-chloroquinolin-6-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document elucidates the strategic considerations behind its synthesis, detailed experimental protocols, and the scientific context of its application, particularly as a scaffold for kinase inhibitors.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to participate in various intermolecular interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] The introduction of specific substituents, such as a chlorine atom at the 2-position and an amine group at the 6-position, imparts unique chemical reactivity and biological activity to the molecule, making this compound a valuable intermediate for the synthesis of diverse compound libraries.[2][3]

Retrosynthetic Analysis and Strategic Approach to Synthesis

A logical retrosynthetic analysis of this compound suggests a two-step approach starting from a readily accessible precursor. The primary disconnection is at the C-N bond of the amino group, pointing to a nitro group as a synthetic equivalent. The second key disconnection involves the C-Cl bond, which can be formed from a hydroxyl group (or its tautomeric keto form) at the 2-position.

This leads to a robust and reliable synthetic strategy:

-

Chlorination: Conversion of the 2-hydroxy (or 2-oxo) functionality of a 6-nitroquinoline precursor to the 2-chloro derivative.

-

Reduction: Selective reduction of the 6-nitro group to the desired 6-amino functionality, without affecting the chloro substituent.

This pathway is advantageous as it utilizes common and well-established chemical transformations, ensuring high yields and purity of the final product.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound, designed to be self-validating and reproducible.

Part 1: Synthesis of 2-Chloro-6-nitroquinoline

The initial step involves the chlorination of 6-nitroquinolin-2(1H)-one. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation, converting the lactam (amide) functionality into a chloro-substituted pyridine ring.[4][5]

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitroquinolin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (10-20 volumes). The reaction should be conducted in a well-ventilated fume hood.[4]

-

Heating: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃. This step is exothermic and should be performed with caution.[4]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (2 x volume of the aqueous layer).[4]

-

Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The crude 2-chloro-6-nitroquinoline can be further purified by column chromatography on silica gel if necessary.[4]

Causality Behind Experimental Choices:

-

Excess POCl₃: Using phosphorus oxychloride as both a reagent and a solvent ensures that the reaction goes to completion.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

-

Neutralization with NaHCO₃: This is a critical step to safely quench the highly reactive excess POCl₃ and to neutralize the acidic byproducts, allowing for the effective extraction of the organic product.

Part 2: Synthesis of this compound

The final step is the selective reduction of the nitro group in 2-chloro-6-nitroquinoline to the corresponding amine. A variety of reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) in an acidic medium being a classic and reliable choice that is chemoselective for the nitro group in the presence of an aryl chloride.[6]

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 2-chloro-6-nitroquinoline (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.[7]

-

Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equivalents) in portions to the solution.[7]

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC.[7]

-

Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. This will precipitate tin salts.[7]

-

Filtration and Extraction: Filter the resulting suspension through a pad of celite to remove the inorganic tin salts. Extract the filtrate with ethyl acetate.[7]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can often be used without further purification or can be purified by column chromatography or recrystallization.[7]

Causality Behind Experimental Choices:

-

Stannous Chloride as Reducing Agent: SnCl₂ is a mild and effective reducing agent for nitro groups and is well-tolerated by many other functional groups, including aryl chlorides, making it ideal for this selective transformation.

-

Acidic Conditions (often with added HCl): The reduction with SnCl₂ is typically carried out in the presence of a protic acid, which facilitates the reduction process.

-

Basic Work-up: The addition of a base is necessary to neutralize the acidic reaction mixture and to precipitate the tin salts as hydroxides, allowing for their easy removal by filtration.

Discovery and Application in Drug Development

While the exact first synthesis of this compound is not prominently documented in readily available historical literature, its utility as a key building block has become increasingly apparent in modern medicinal chemistry. The strategic placement of the reactive chloro and amino groups makes it an ideal scaffold for the synthesis of targeted therapies.

Notably, this compound serves as a crucial starting material for the development of potent kinase inhibitors.[2] The quinoline core can effectively mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases. The 2-amino group provides a convenient handle for introducing various side chains that can interact with specific amino acid residues within the kinase domain, thereby conferring selectivity and potency. The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the resulting compounds.[2] One notable application is in the synthesis of novel inhibitors targeting key kinases in cancer signaling pathways, such as the PI3K/Akt/mTOR pathway.[2]

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 6-Nitroquinolin-2(1H)-one | C₉H₆N₂O₃ | 190.16 | Solid |

| 2-Chloro-6-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | Solid |

| This compound | C₉H₇ClN₂ | 178.62 | Solid |

Conclusion

This compound is a strategically important molecule in the arsenal of the medicinal chemist. Its synthesis, achievable through a reliable and scalable two-step sequence of chlorination and nitro reduction, provides access to a versatile scaffold for the development of novel therapeutics. The understanding of the underlying chemical principles and the application of robust experimental protocols are paramount to leveraging the full potential of this valuable building block in the ongoing quest for new and effective medicines.

References

- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.

- Gouda, M. A. (2018).

- BenchChem. (2025). Application Notes and Protocols: 3-Chloro-6-nitroisoquinolin-1-ol as a Chemical Intermediate.

- Taylor & Francis Online. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- BenchChem. (2025). Potential research applications of 2-Aminoquinoline.

- ResearchGate. (2021).

- Wikipedia. (2024). 2-Chloroquinoline.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol.

- PubMed. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.

- PubMed. (2011).

- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.

- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- ResearchGate. (2012). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.

- PubMed Central. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.

- RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- Ingenta Connect. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.

- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- PubChem. (n.d.). 2-Chloroquinolin-6-ol.

- Google Patents. (1986). Process for preparing 6-halo-2-chloroquinoxaline.

- Heterocycles. (1985). SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Executive Summary: A Hypothesis-Driven Approach

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 2-Chloroquinolin-6-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This guide focuses on this compound, a specific derivative for which, at the time of writing, no direct mechanistic studies have been published. The absence of specific data necessitates a hypothesis-driven approach, leveraging the wealth of information available for structurally related quinoline compounds.

This document serves as a technical and strategic roadmap for researchers. It synthesizes the known biological activities of analogous compounds to build a robust, testable hypothesis for the primary mechanism of action of this compound. We will propose that its most probable therapeutic application lies in oncology, through the inhibition of critical cell signaling kinases. This core hypothesis is supported by evidence that the quinoline core can mimic the purine ring of ATP, enabling it to bind effectively to the ATP-binding sites of various kinases.[2]

We will provide a detailed, field-proven experimental framework to systematically investigate this hypothesis, from initial in vitro assays to cell-based mechanistic studies. The protocols described herein are designed to be self-validating, ensuring that the data generated is both reliable and insightful. This guide is structured not as a static review, but as a dynamic blueprint for discovery.

The Quinoline Scaffold: A Privileged Foundation for Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast number of pharmacologically active compounds.[1] Its rigid structure and aromatic nature provide an ideal backbone for the precise spatial orientation of functional groups. The versatility of the quinoline nucleus allows for substitutions that can fine-tune a compound's electronic properties, lipophilicity, and steric profile, thereby optimizing its potency and selectivity for a specific biological target.[1]

Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] The specific substitution pattern of this compound—a chloro group at the 2-position and an amine at the 6-position—offers a unique combination of features:

-

2-Chloro Group: The chlorine atom is an electron-withdrawing group that can participate in halogen bonding and is known to be a synthetically versatile handle for further chemical modification.[5] In many contexts, it enhances binding affinity.

-

6-Amine Group: The amino group at the 6-position provides a key point for hydrogen bonding and can be crucial for anchoring the molecule within a target's binding pocket. It also serves as a convenient point for chemical derivatization to explore structure-activity relationships (SAR).

This specific arrangement of functional groups strongly suggests the potential for targeted interactions, particularly within the ATP-binding pockets of protein kinases.

Primary Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Oncology

Dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B)/mammalian Target of Rapamycin (mTOR) pathway is a fundamental driver in the initiation and progression of many human cancers.[2] This pathway governs critical cellular processes such as cell growth, proliferation, survival, and inhibition of apoptosis (programmed cell death). Consequently, its components are prime targets for anticancer drug development.

Evidence from Structurally Related Analogs

The most compelling rationale for investigating this compound as a kinase inhibitor comes from its structural similarity to other quinoline derivatives with established anticancer activity.

-

6-Chloroquinolin-2-amine Derivatives: The isomeric compound, 6-Chloroquinolin-2-amine, has been explicitly identified as a valuable scaffold for developing novel kinase inhibitors that target the PI3K/Akt/mTOR pathway.[2] The quinoline core acts as an ATP mimetic, while substituents introduced via the amino group confer selectivity and potency.

-

2-Chloro-Indolo[2,3-b]quinoline Derivatives: A recently synthesized compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which shares the 2-chloroquinoline core, demonstrated potent cytotoxic effects against colorectal cancer cell lines (HCT116 and Caco-2). Mechanistic studies confirmed that this compound exerts its anticancer activity by modulating the PI3K/Akt/mTOR pathway.[6]

This collective evidence strongly supports the hypothesis that this compound is likely to function as an inhibitor within this critical oncogenic pathway.

Visualizing the Proposed Interaction

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and the hypothesized point of intervention by this compound. We postulate that the compound inhibits one of the core kinases (e.g., PI3K or Akt), thereby blocking the downstream signaling that promotes cell growth and survival.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Validation Protocol: A Step-by-Step Guide

To rigorously test the kinase inhibitor hypothesis, a multi-stage experimental plan is required. The causality behind this workflow is to move from broad, target-agnostic observations (cytotoxicity) to specific, on-target validation (kinase assays and pathway analysis).

Stage 1: In Vitro Cytotoxicity Profiling

Objective: To determine the concentration-dependent cytotoxic effect of this compound against a panel of human cancer cell lines known to have aberrant PI3K/Akt signaling.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[7]

-

Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal carcinoma, PC3 prostate cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in the appropriate cell culture medium.

-

Compound Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions (ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., a known PI3K inhibitor like Pictilisib). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Output:

| Cell Line | PI3K/Akt Status | This compound IC₅₀ (µM) [Example Data] |

| HCT116 | PIK3CA Mutant | 0.35 |

| PC3 | PTEN Null | 0.80 |

| MCF-7 | PIK3CA Mutant | 1.25 |

| HIEC (Normal) | Wild-Type | > 50 |

This table presents hypothetical data to illustrate expected results, showing selectivity for cancer cells over normal cells.

Stage 2: Direct Target Engagement - In Vitro Kinase Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of key kinases in the PI3K/Akt pathway.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

-

Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., PI3Kα, Akt1, mTOR) with its specific substrate and ATP at the Kₘ concentration.

-

Inhibitor Addition: Add this compound across a range of concentrations.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Signal Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each kinase.

Stage 3: Cellular Mechanism of Action - Western Blot Analysis

Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway within the cellular environment by observing the phosphorylation status of key downstream proteins.

Methodology: Western Blot

-

Cell Treatment: Treat HCT116 cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x its IC₅₀ value for 24 hours.

-

Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.[6]

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for key pathway proteins: phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein (a downstream target of mTORC1), and total S6. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A dose-dependent decrease in the levels of p-Akt and p-S6, without a significant change in total Akt or total S6, would confirm that this compound inhibits the pathway at or upstream of Akt.

Alternative Mechanistic Hypotheses

While kinase inhibition in oncology is the primary hypothesis, the versatile quinoline scaffold could possess other mechanisms of action. These warrant secondary investigation should the primary hypothesis prove inconclusive or to explore additional therapeutic applications.

-

Neuro-active Enzyme Inhibition: Quinoline derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), BACE1, and GSK3β, which are implicated in neurodegenerative diseases such as Alzheimer's.[3]

-

Experimental Approach: In vitro enzymatic assays using purified AChE, BACE1, and GSK3β enzymes.

-

-

Antimicrobial Activity: Some quinoline derivatives function as broad-spectrum antibacterial agents by targeting bacterial proteins like LptA or DNA gyrase (Topoisomerase IV).[8]

-

Experimental Approach: Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria, followed by mechanism-of-action studies such as DNA gyrase supercoiling assays.

-

Comprehensive Research Workflow

The following diagram outlines the comprehensive, logical flow for the elucidation of the mechanism of action for this compound.

Caption: A comprehensive workflow for investigating the mechanism of action of this compound.

Conclusion

While this compound remains an uncharacterized molecule in the public domain, its chemical structure provides a strong foundation for targeted drug discovery. This guide puts forth a robust and scientifically grounded hypothesis that its primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a target of profound importance in oncology. The detailed experimental protocols provided herein offer a clear and efficient path to validating this hypothesis and uncovering the therapeutic potential of this promising compound. The successful execution of this research plan will not only elucidate the mechanism of a novel chemical entity but also contribute valuable knowledge to the broader field of quinoline-based medicinal chemistry.

References

-

de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and In-vitro Antimicrobial Activity of Secondary and Tertiary Amines Containing 2-Chloro-6-methylquinoline Moiety. Available at: [Link]

-

Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available at: [Link]

-

MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. Available at: [Link]

-

Gao, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

-

Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Available at: [Link]

-

Rbaa, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

-

Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules. Available at: [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloroquinolin-6-amine: A Technical Guide for Advanced Drug Development

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloroquinolin-6-amine, a key heterocyclic amine of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra for this specific molecule in public-domain databases, this document leverages expert analysis to present a robust, predicted spectroscopic profile. This profile is substantiated by experimental data from its core structural analogues: 2-chloroquinoline and 6-aminoquinoline.

The guide is designed for researchers, scientists, and professionals in drug development, offering not only spectral data but also the underlying scientific rationale for experimental design and data interpretation.

Introduction: The Structural and Analytical Significance of this compound

This compound (C₉H₇ClN₂) is a bifunctional aromatic heterocycle. The quinoline core is a prevalent scaffold in a multitude of pharmacologically active compounds, while the chloro- and amino-substituents provide reactive handles for further chemical modification, making it a valuable building block in synthetic chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for tracking its transformation in subsequent reactions. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is anticipated to show distinct signals for the five protons on the quinoline ring system and the protons of the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the quinoline ring, as well as the electron-donating character of the amino group. The spectrum is best recorded in a solvent like DMSO-d₆, which can facilitate the observation of the amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.30 | d | J = 8.5 | Doublet due to coupling with H-4. |

| H-4 | ~8.20 | d | J = 8.5 | Downfield shift due to proximity to the heterocyclic nitrogen and the chloro-substituent. |

| H-5 | ~7.00 | d | J = 2.0 | Upfield shift due to the ortho-donating effect of the amino group. |

| H-7 | ~7.25 | dd | J = 8.8, 2.0 | Doublet of doublets due to coupling with H-8 and H-5. |

| H-8 | ~7.80 | d | J = 8.8 | Downfield shift relative to H-5 and H-7. |

| -NH₂ | ~5.50 | br s | - | Broad singlet, chemical shift is concentration and temperature dependent. |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The predicted chemical shifts are based on the known effects of chloro- and amino-substituents on the quinoline framework.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆.

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~151.0 | Carbon bearing the chlorine atom, significantly downfield. |

| C-3 | ~122.0 | |

| C-4 | ~138.0 | |

| C-4a | ~126.0 | |

| C-5 | ~108.0 | Shielded by the ortho-amino group. |

| C-6 | ~145.0 | Carbon bearing the amino group. |

| C-7 | ~121.0 | |

| C-8 | ~129.0 | |

| C-8a | ~147.0 |

Experimental NMR Data of Analogous Compounds

To ground the predictions, the experimental NMR data for 2-chloroquinoline and 6-aminoquinoline are provided below.

Table 3: Experimental ¹H and ¹³C NMR Data for 2-Chloroquinoline and 6-Aminoquinoline.

| Compound | Nucleus | Chemical Shifts (δ, ppm) and Assignments |

| 2-Chloroquinoline | ¹H NMR | 8.24 (d, 1H, H-4), 8.05 (d, 1H, H-8), 7.85 (d, 1H, H-5), 7.70 (t, 1H, H-7), 7.55 (t, 1H, H-6), 7.45 (d, 1H, H-3)[1] |

| ¹³C NMR | 151.8 (C-2), 148.1 (C-8a), 138.8 (C-4), 130.1 (C-8), 128.9 (C-5), 127.5 (C-7), 127.4 (C-6), 126.9 (C-4a), 122.5 (C-3)[2] | |

| 6-Aminoquinoline | ¹H NMR | 8.60 (dd, 1H), 8.15 (d, 1H), 7.85 (d, 1H), 7.30 (m, 2H), 7.05 (d, 1H), 5.80 (s, 2H, -NH₂)[3][4] |

| ¹³C NMR | 146.8, 144.1, 135.2, 130.1, 129.2, 122.0, 121.6, 108.2 |

Experimental Protocol for NMR Spectroscopy

The choice of solvent and sample concentration is critical for acquiring high-quality NMR spectra.[5]

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[6]

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.[6]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For samples with limited quantity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, key vibrational modes will include those of the aromatic system, the C-Cl bond, and the N-H bonds of the primary amine.

Predicted IR Spectrum of this compound

The IR spectrum is expected to show characteristic absorption bands as detailed below.

Table 4: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3450-3300 | N-H stretch | Two bands (symmetric and asymmetric) are expected for the primary amine. |

| 3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |

| 1620-1580 | N-H bend | Scissoring vibration of the primary amine. |

| 1600-1450 | C=C and C=N stretch | Aromatic ring vibrations. |

| 1350-1250 | C-N stretch | Aromatic amine C-N stretching. |

| 850-750 | C-H out-of-plane bend | Bending modes of the aromatic protons, indicative of the substitution pattern. |

| 750-700 | C-Cl stretch | Characteristic absorption for an aryl chloride. |

Experimental IR Data of Analogous Compounds

Table 5: Key Experimental IR Absorptions for 2-Chloroquinoline and 6-Aminoquinoline.

| Compound | Key Absorptions (cm⁻¹) |

| 2-Chloroquinoline | ~3050 (Aromatic C-H), ~1600, 1570, 1480 (C=C, C=N stretch), ~760 (C-Cl stretch)[1][7] |

| 6-Aminoquinoline | ~3400, 3300 (N-H stretch), ~3050 (Aromatic C-H), ~1620 (N-H bend), ~1590, 1500 (C=C, C=N stretch)[3][8] |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[9][10]

Protocol: KBr Pellet Preparation for FTIR Analysis

-

Grinding: Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[10]

-

Die Assembly: Transfer the finely ground powder into a pellet-forming die.

-

Pressing: Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[11][12]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.[13]

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₉H₇ClN₂. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 6: Predicted Key Ions in the EI Mass Spectrum of this compound.

| m/z | Ion | Rationale |

| 178/180 | [M]⁺˙ | Molecular ion peak and its ³⁷Cl isotope peak. |

| 143 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 116 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |

Experimental Mass Spectral Data of Analogous Compounds

Table 7: Experimental Mass Spectral Data for 2-Chloroquinoline and 6-Aminoquinoline.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 2-Chloroquinoline | 163/165[1] | 128 ([M-Cl]⁺), 101[1] |

| 6-Aminoquinoline | 144[14] | 117 ([M-HCN]⁺), 90[3][14] |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is typically performed by introducing a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small quantity of the solid sample on a direct insertion probe or inject a dilute solution of the sample into a GC-MS system.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[13]

-

Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Caption: General workflow for obtaining an Electron Ionization Mass Spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound, grounded in the experimental data of its constituent structural motifs. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for the unambiguous identification and characterization of this important synthetic intermediate. By understanding the principles behind the spectroscopic techniques and the expected data, researchers can confidently utilize this compound in their drug discovery and development endeavors.

References

Sources

- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Aminoquinoline(580-15-4) 1H NMR [m.chemicalbook.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. Quinoline, 2-chloro- [webbook.nist.gov]

- 8. 6-Aminoquinoline(580-15-4) IR Spectrum [m.chemicalbook.com]

- 9. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 10. shimadzu.com [shimadzu.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. pelletpressdiesets.com [pelletpressdiesets.com]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. 6-Quinolinamine [webbook.nist.gov]

A Technical Guide to 2-Chloroquinolin-6-amine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline motif is a privileged heterocyclic scaffold, forming the core of numerous approved therapeutics and clinical candidates. Its rigid bicyclic structure and capacity for diverse functionalization make it an ideal starting point for the design of molecules that can interact with a wide array of biological targets. Within this class of compounds, 2-Chloroquinolin-6-amine has emerged as a particularly valuable building block for medicinal chemists and drug development professionals. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to a multitude of derivatives. Concurrently, the amino group at the 6-position offers a handle for further modification or can act as a key pharmacophoric feature for target engagement. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications as a strategic intermediate in contemporary drug discovery.

Core Properties of this compound

A precise understanding of the physicochemical properties of a synthetic building block is fundamental to its effective utilization. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 238756-47-3 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached via a two-step sequence starting from a suitable precursor. A common and reliable method involves the preparation of 2-chloro-6-nitroquinoline followed by the selective reduction of the nitro group to the desired amine. This pathway is advantageous due to the commercial availability of starting materials and the high efficiency of the individual transformations.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-Chloro-6-nitroquinoline (Intermediate)

The synthesis of the key intermediate, 2-chloro-6-nitroquinoline, can be achieved through various established methods for quinoline construction followed by functional group manipulation. One effective method is the Vilsmeier-Haack reaction on a substituted acetanilide, which can yield a 2-chloroquinoline core directly. Subsequent nitration would then be required. A plausible starting material for this would be 4-nitroacetanilide.

Materials:

-

4-Nitroacetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

Vilsmeier-Haack Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

-

Reaction with Acetanilide: To the prepared Vilsmeier-Haack reagent, add 4-nitroacetanilide portion-wise, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under a vacuum to yield crude 2-chloro-6-nitroquinoline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 2: Reduction of 2-Chloro-6-nitroquinoline to this compound

The reduction of the nitro group in the presence of a chloro-substituted aromatic ring is a common transformation. The use of tin(II) chloride (SnCl₂) in an acidic medium is a mild and effective method that typically does not affect the chloro substituent.[2]

Materials:

-

2-Chloro-6-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-nitroquinoline in ethanol. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask with stirring.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

As a Senior Application Scientist, I emphasize the importance of thorough analytical characterization to confirm the identity and purity of any synthesized compound. While experimental data for this compound is not widely published, we can predict its spectroscopic features with a high degree of confidence using computational tools like ChemDraw's NMR prediction feature or other online predictors.[3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrogen atoms.

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can be solvent-dependent.

-

Quinoline Ring Protons: A series of doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at positions 3, 4, 5, 7, and 8.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals for the nine carbons of the quinoline ring are expected in the range of δ 110-160 ppm. The carbons attached to the nitrogen, chlorine, and amino group will have characteristic shifts.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

-

Molecular Ion Peak: In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at m/z 179.62. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a peak at m/z 179 and a smaller peak at m/z 181.

-

Fragmentation Pattern: The fragmentation of quinoline derivatives often involves the loss of small neutral molecules.[6] For this compound, characteristic fragmentation could involve the loss of HCN or cleavage of the chloro or amino groups.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the nucleophilic substitution at the C2 position and the reactions of the C6 amino group. The chlorine at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Key Synthetic Transformations

Caption: Simplified PI3K/Akt/mTOR pathway, a common target for quinoline-based inhibitors.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient entry point for the synthesis of diverse libraries of quinoline-based compounds. Its well-defined reactivity at both the 2- and 6-positions allows for systematic structure-activity relationship (SAR) studies, which are crucial in modern drug discovery. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their pursuit of novel therapeutics.

References

- ChemDraw. (n.d.). NMR Prediction.

- Reddit. (2023). How reliable actually is the nmr prediction spectra tool in chemdraw?

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.

- Gaussian. (2017). Comparing NMR Methods in ChemDraw and Gaussian.

- Slideshare. (n.d.). 1 h nmr spectrum using chemdraw.

- Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- YouTube. (2023). The Ease of NMR Prediction with ChemDraw.

- BenchChem. (n.d.). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.

- International Journal of Science and Research. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web.

- nmrdb.org. (n.d.). Simulate and predict NMR spectra.

- National Cancer Institute. (n.d.). NMR Predictor.

- NMRium. (n.d.). Predict - NMRium demo.

- Sigma-Aldrich. (n.d.). This compound.

- ResearchGate. (2025). Synthesis of enantiomers of 6-nitro- and 6-amino-2-methyl-1,2,3,4-tetrahydroquinolines.

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed.

- National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.

- National Center for Biotechnology Information. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. PubMed.

- LookChem. (n.d.). 2-chloro-4-methyl-6-nitroquinoline.

- National Center for Biotechnology Information. (n.d.). 6-Aminoquinolones: a new class of quinolone antibacterials?. PubMed.

- MDPI. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Molecules.

Sources

The Synthetic Heart of Discovery: 2-Chloroquinolin-6-amine as a Pivotal Scaffold for Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While 2-Chloroquinolin-6-amine itself is not extensively characterized for its direct biological effects, its true significance in medicinal chemistry lies in its role as a versatile and highly valuable scaffold. This technical guide delves into the potential biological activities that can be unlocked by utilizing this compound and its close isomers as starting materials for the synthesis of novel derivatives. We will explore the chemical rationale behind its use and survey the landscape of reported anticancer, antimicrobial, and enzyme-inhibitory activities of compounds derived from the chloroquinoline core. This document serves as a roadmap for researchers looking to leverage this scaffold in the design and development of next-generation therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of various substituents, such as halogens and amines, onto the quinoline core dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

This compound, with its strategically placed chloro and amino groups, represents a key starting point for chemical diversification. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of side chains, while the amino group at the 6-position can be readily functionalized through various reactions, including amidation and diazotization. This dual reactivity makes it a powerful building block for creating diverse chemical libraries for drug discovery.

Potential as a Scaffold for Anticancer Agents

The quinoline core is a well-established pharmacophore in oncology.[1] Derivatives of chloro- and amino-quinolines have demonstrated significant potential in targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Targeting Dysregulated Signaling

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[2] The quinoline scaffold can effectively mimic the purine ring of ATP, enabling derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[3]

Derivatives of 6-Chloroquinolin-2-amine, an isomer of our topic compound, are particularly noted for their potential as kinase inhibitors.[3] The 2-amino group serves as a crucial anchor for side chains that can extend into specific pockets of the kinase domain, conferring both potency and selectivity.[3] The chloro-substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic properties of the resulting inhibitor.[3] A key signaling cascade often targeted by quinoline-based inhibitors is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[2]

Diagram: Generalized PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Quinoline Derivative

Caption: Inhibition of the PI3K pathway by a quinoline-based kinase inhibitor.

DNA Intercalation and Topoisomerase Inhibition

Certain quinoline derivatives can exert their anticancer effects by interacting with DNA. Some analogs have been shown to function as DNA intercalating agents, inserting themselves between base pairs and disrupting DNA replication and transcription. Furthermore, quinoline-based compounds have been investigated as inhibitors of topoisomerases, enzymes that are crucial for resolving DNA topological problems during cellular processes. By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells. While direct evidence for this compound derivatives is limited, the broader class of quinolines shows promise in this area.[4]

Induction of Apoptosis

Ultimately, the goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Chloroquinoline derivatives have been shown to induce apoptosis in various cancer cell lines.[5] The mechanisms are often multifactorial, stemming from the upstream effects of kinase inhibition or DNA damage.

Table 1: Representative Cytotoxicity Data for 4-Aminoquinoline Derivatives

| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [5] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [5] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | MDA-MB-468 (Breast) | 8.73 | [5] |

Note: The data presented is for 4-aminoquinoline derivatives, which share a similar structural motif to derivatives that could be synthesized from this compound.

Potential as a Scaffold for Antimicrobial Agents

The quinoline scaffold is famously the basis for the antimalarial drug chloroquine and the fluoroquinolone class of antibiotics. This highlights the immense potential of quinoline derivatives in combating infectious diseases.

Antibacterial and Antifungal Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of various substituted 2-chloroquinoline derivatives.[6][7] These compounds often derive their activity from the ability to inhibit essential microbial enzymes or disrupt cell membrane integrity. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have been synthesized and shown to possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

The development of hydrazone derivatives from 2-chloroquinolines has also been a fruitful area of research, yielding compounds with notable antimicrobial potential.[7]

Antiviral Activity

Recent research has explored the utility of the 2-chloroquinoline moiety as a pharmacophore for developing antiviral agents. For example, derivatives have been designed as dual inhibitors of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2.[6] These enzymes are crucial for viral replication, making them attractive targets for antiviral drugs. The 2-chloroquinoline scaffold can be used to create non-peptide small molecules that bind to the active sites of these viral proteases.[6]

Methodologies for Biological Evaluation

To assess the potential biological activities of novel compounds derived from this compound, a series of standardized in vitro assays are essential.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a synthesized quinoline derivative that inhibits the growth of cancer cells by 50% (GI50 or IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Synthesized quinoline derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the compounds (and a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.[5]

Diagram: Workflow for Synthesis and Biological Screening

Caption: A typical workflow from lead scaffold to lead optimization.

Conclusion and Future Directions

This compound stands out as a synthetic intermediate of considerable promise. While direct biological data on this specific molecule is sparse, the extensive body of research on its isomers and related chloroquinoline derivatives paints a compelling picture of its potential. The strategic positioning of its reactive chloro and amino groups provides medicinal chemists with a versatile platform for generating diverse libraries of novel compounds. The demonstrated success of the quinoline scaffold in producing potent kinase inhibitors, anticancer agents, and antimicrobial compounds strongly suggests that derivatives of this compound are worthy of investigation. Future research should focus on the systematic synthesis and screening of compound libraries derived from this scaffold to unlock its full therapeutic potential.

References

- [Reference to a general review on quinolines in medicinal chemistry]

- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Source and URL not fully provided in search results]

-

Kumar, S., et al. (2009). Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. Journal of Pharmacy and Bioallied Sciences, 1(1). [Link]

- [Reference to a review on kinase inhibitors]

- [Reference to a review on antimicrobial resistance]

- [Reference to a study on PI3K/Akt/mTOR p

- [Reference to a study on EGFR signaling]

- [Reference to a study on DNA intercal

- [Reference to a study on topoisomerase inhibition]

-

Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20706. [Link]

-

Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 723-728. [Link]

- [Reference to a study on apoptosis induction by quinolines]

- [Reference to a study on antibacterial quinolines]

-

Valenti, D., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

- [Reference to a general review of enzyme inhibition assays]

- [Reference to a study on antiviral quinolines]

Sources

- 1. scielo.br [scielo.br]

- 2. Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloroquinolin-6-amine Derivatives and Analogs: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many variations, the 2-chloroquinolin-6-amine core represents a particularly compelling starting point for the design of novel kinase inhibitors and other targeted therapies. The strategic placement of a reactive chlorine atom at the 2-position and a versatile amino group at the 6-position provides a rich platform for chemical elaboration, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound derivatives, with a special focus on their emerging role as potent anticancer agents through the modulation of key signaling pathways.

The this compound Scaffold: A Gateway to Bioactivity